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Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005 Get Quote

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the potency and selectivity of SKF
104976, a potent inhibitor of lanosterol 14α-demethylase (CYP51A1), with other known

inhibitors of this enzyme. Experimental data, detailed methodologies for key experiments, and

visualizations of the relevant biological pathway and experimental workflows are presented to

assist researchers, scientists, and drug development professionals in their evaluation of this

compound.

Data Presentation: Comparative Inhibitory Potency
The following table summarizes the inhibitory potency of SKF 104976 and a selection of

alternative compounds against lanosterol 14α-demethylase (CYP51A1). The data is presented

as IC50 values, which represent the concentration of the inhibitor required to reduce the

enzyme's activity by 50%.
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Compound Target Enzyme Assay System IC50 Value Reference

SKF 104976

Lanosterol 14α-

demethylase

(14αDM)

Hep G2 cell

extract
2 nM [1]

Ketoconazole
Human

CYP51A1

Reconstituted

enzyme

Potent inhibition

(94.6% at 5 µM)
[2]

Oxiconazole
Human

CYP51A1
HaCaT cells 306 nM [3]

Itraconazole
Human

CYP51A1

Recombinant

enzyme

Weak inhibition

(Kd = 131 nM)
[4]

Fluconazole
Human

CYP51A1

Recombinant

enzyme

Very weak

inhibition (Kd =

~30,500 nM)

[4]

VFV
Human

CYP51A1

Recombinant

enzyme

Inhibited by 50%

at a high

concentration

[5]

Luteolin 7,3′-

disulfate

Human

CYP51A1

Reconstituted

enzyme
> 25 µM [2]

Experimental Protocols
Detailed methodologies for assessing the potency and selectivity of inhibitors against lanosterol

14α-demethylase are crucial for reproducible research. Below are representative protocols

derived from the literature.

In Vitro Enzyme Inhibition Assay using a Reconstituted
System
This protocol is adapted from studies on human CYP51A1 inhibition.[2]

1. Reagents and Buffers:

Purified recombinant human CYP51A1
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Purified recombinant human CPR (cytochrome P450 reductase)
Lanosterol (substrate)
Test inhibitor (e.g., SKF 104976) dissolved in a suitable solvent (e.g., DMSO)
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
NADPH (cofactor)
Quenching solution (e.g., methanolic potassium hydroxide)
Extraction solvent (e.g., hexane)

2. Assay Procedure:

Pre-incubate a mixture of CYP51A1 and CPR in the reaction buffer.
Add the test inhibitor at various concentrations to the enzyme mixture and incubate.
Initiate the enzymatic reaction by adding lanosterol.
Start the reaction by adding NADPH.
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
Stop the reaction by adding the quenching solution.
Extract the sterol products using the extraction solvent.
Analyze the product formation using a suitable method, such as High-Performance Liquid
Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration compared to a control
without the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for CYP51A1 Inhibition
This protocol is based on a cell-based screening assay for CYP51A1 inhibitors.[3]

1. Cell Culture and Treatment:

Culture a suitable cell line (e.g., Hep G2 or HaCaT) in appropriate growth medium.
Seed the cells in multi-well plates and allow them to adhere.
Treat the cells with various concentrations of the test inhibitor (e.g., SKF 104976) for a
specific duration.

2. Substrate Labeling and Analysis:
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Add a labeled precursor, such as [14C]acetate, to the cell culture medium.
Incubate the cells to allow for the incorporation of the label into newly synthesized sterols.
Harvest the cells and extract the lipids.
Separate the different sterol fractions (e.g., cholesterol, lanosterol) using Thin-Layer
Chromatography (TLC) or HPLC.
Quantify the amount of radiolabel in each sterol fraction using a scintillation counter or other
appropriate detector.

3. Data Analysis:

Determine the effect of the inhibitor on the incorporation of the label into cholesterol and the
accumulation of lanosterol.
Calculate the IC50 value based on the reduction of cholesterol synthesis.

Mandatory Visualization
Cholesterol Biosynthesis Pathway
The following diagram illustrates the central role of lanosterol 14α-demethylase in the

cholesterol biosynthesis pathway.
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Caption: Cholesterol Biosynthesis Pathway showing the inhibition of CYP51A1 by SKF
104976.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1681005?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681005?utm_src=pdf-body
https://www.benchchem.com/product/b1681005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for In Vitro Enzyme Inhibition
Assay
The diagram below outlines the key steps in a typical in vitro enzyme inhibition assay to

determine the IC50 of a compound.
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Caption: Workflow for a typical in vitro enzyme inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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